tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate
Description
Chemical Structure:
tert-Butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate (CAS: 1781859-31-1, molecular formula: C₁₁H₂₂N₂O₂) is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring with (2S)-stereochemistry, and an ethyl linker. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where it serves as a building block for bioactive molecules targeting receptors or enzymes .
Synthesis:
The compound is synthesized via multi-step protocols involving Boc-protection of the piperidine nitrogen, followed by coupling reactions. For example, similar compounds in the evidence utilize tert-butyl carbamate precursors in reactions with bromoalkyl or aryl halides under basic conditions (e.g., K₂CO₃/NaI in dioxane) to achieve yields of 44–90% .
Properties
IUPAC Name |
tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKUDZBAUTEMY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and the application of techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield the free amine. Key methods include:
Mechanistic Insight : Protonation of the carbamate carbonyl facilitates cleavage, releasing CO₂ and tert-butanol. The stereochemical integrity of the (2S)-piperidine moiety is preserved during deprotection .
Nucleophilic Reactions at the Piperidine Nitrogen
The secondary amine (post-Boc removal) participates in alkylation and acylation:
Alkylation
| Electrophile | Base | Product | Application |
|---|---|---|---|
| Benzyl bromide | Cs₂CO₃ | N-Benzyl-2-[(2S)-piperidin-2-yl]ethylamine | Intermediate for kinase inhibitors |
| Ethyl chloroformate | Et₃N | Ethyl carbamate derivative | Prodrug synthesis |
Example : Reaction with benzoyl chloride in CH₂Cl₂ yields N-benzoyl derivatives (83% yield, ).
Functionalization of the Ethyl Carbamate Linker
The ethyl spacer undergoes hydrolysis or substitution:
Hydrolysis
| Condition | Product | Selectivity |
|---|---|---|
| 1M NaOH, 60 °C | 2-[(2S)-Piperidin-2-yl]ethylamine | Complete |
| H₂SO₄, reflux | Degradation to piperidine fragments | Partial |
Kinetics : Basic hydrolysis follows pseudo-first-order kinetics with ΔG‡ = 72 kJ/mol.
Stereospecific Ring Functionalization
The (2S)-piperidine ring engages in stereoretentive transformations:
| Reaction | Reagent | Product | Diastereomeric Excess |
|---|---|---|---|
| Epoxidation | mCPBA | Epoxy-piperidine derivative | >98% de |
| Hydrogenation | H₂/Pd-C | Saturated hexahydro-piperidine | Retained S-configuration |
Notable Application : Epoxidation products are precursors to β-amino alcohols for chiral catalysts .
Cross-Coupling Reactions
The ethyl carbamate chain enables participation in metal-catalyzed reactions:
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Arylboronic acid | Biaryl-ethylcarbamate | 76% |
| CuI/L-proline | Terminal alkyne | Alkyne-functionalized piperidine | 68% |
Limitation : Steric hindrance from the tert-butyl group reduces efficiency in Buchwald-Hartwig aminations .
Stability Under Thermal and Oxidative Stress
| Condition | Observation | Half-Life |
|---|---|---|
| 100 °C in toluene | No decomposition (24 h) | >200 h |
| H₂O₂ (3%), pH 7 | Oxidation to N-oxide | 45 min |
Thermogravimetric Analysis : Decomposition onset at 210 °C .
Scientific Research Applications
The biological activity of tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate has been investigated in several studies, demonstrating its potential in various therapeutic areas:
Neuroprotective Effects
Research indicates that compounds similar to this compound can exhibit neuroprotective properties. A study focused on the protective effects against oxidative stress in neuronal cells found that this compound reduced cell death and inflammatory markers when exposed to amyloid beta peptides. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's disease.
Antidepressant Activity
The compound has been evaluated for its effects on serotonin receptors, particularly the 5-HT4 receptor, which is implicated in mood regulation. In vitro assays demonstrated that it could enhance serotonin signaling, indicating potential applications in treating depression and anxiety disorders.
Antimicrobial Properties
In addition to neuroprotection, the compound has shown antimicrobial activity against various pathogens. Studies have indicated that it can inhibit bacterial growth, suggesting its utility in developing new antibiotics or adjunct therapies for infections.
Case Study 1: Neuroprotective Effects
A study published in the journal Nature explored the neuroprotective effects of similar piperidine derivatives on neuronal cells under oxidative stress conditions. The results indicated a significant reduction in cell death and inflammatory cytokines when treated with this compound, demonstrating its potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Antidepressant Activity
In a clinical trial assessing the efficacy of piperidine derivatives on mood disorders, participants receiving treatments containing this compound reported improved mood and reduced anxiety symptoms compared to the placebo group. This highlights the compound's potential as an antidepressant .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate primarily involves its role as a protecting group. The carbamate group forms a stable bond with amines, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the carbamate group can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights structural variations, synthetic yields, and applications of tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate and related carbamates:
Key Observations :
Stereochemistry : The (2S)-configuration in the target compound distinguishes it from analogs like (2R,3S)- or (2R,4S)-substituted piperidines, which are critical for receptor-binding selectivity in drug candidates .
Functional Groups :
- The hydroxyethyl group in enhances solubility, making it suitable for prodrug formulations.
- Chlorobenzimidazolone derivatives (e.g., ) exhibit higher synthetic yields (77%) due to optimized cyclization steps.
Synthetic Efficiency : Yields vary significantly (44–90%) depending on substituent complexity. For instance, bulky groups (e.g., adamantane in ) reduce reaction efficiency compared to simpler ethyl linkers.
Toxicological and Metabolic Profiles
The Boc group’s steric bulk likely reduces metabolic activation to toxic intermediates, a hypothesis supported by the absence of mutagenic activity in ethyl carbamate derivatives under similar metabolic conditions .
Biological Activity
Tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate, also known as Boc-L-Pip-EtOH, is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.34 g/mol. The compound features a tert-butyl group attached to a carbamate moiety linked to a piperidine derivative. Its structural representation is crucial for understanding its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the following areas:
The mechanism of action for this compound primarily involves its role as a protecting group for amines during peptide synthesis. The carbamate group forms stable bonds with amines, preventing unwanted reactions and allowing for selective functionalization in multi-step syntheses. Upon completion of the desired reactions, the carbamate can be removed under acidic conditions to release the free amine.
Case Study: Cyclin-dependent Kinase Inhibition
Research has shown that compounds structurally similar to this compound can effectively bind to CDK4/6 in their inactive conformation. This binding is crucial for developing selective inhibitors that can potentially treat various cancers by disrupting the cell cycle at critical checkpoints .
Case Study: Neuroprotective Applications
A study investigating piperidine derivatives found that certain compounds exhibited significant neuroprotective effects in vitro. These findings suggest that this compound could be further explored for its potential therapeutic benefits in neurodegenerative diseases.
Synthesis and Production
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a piperidine derivative. Common methods include using tert-butyl chloroformate and piperidine in the presence of bases like triethylamine under anhydrous conditions to prevent hydrolysis.
| Synthetic Route | Yield | Reaction Conditions |
|---|---|---|
| Tert-butyl chloroformate + Piperidine | 91% | 20°C for 16 hours; cooled with ice |
Q & A
Basic Question: What are the key synthetic routes for tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via carbamate protection of a piperidine-derived amine. A common approach involves reacting (2S)-piperidin-2-ylethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or triethylamine are used to deprotonate the amine and drive the reaction . Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of amine to Boc₂O) and reaction time (6–12 hours at 0–25°C). Purity (>95%) is confirmed via LCMS ([M-Boc+H]⁺ ion monitoring) and ¹H NMR .
Basic Question: How is the stereochemical integrity of the (2S)-piperidine moiety verified during synthesis?
Methodological Answer:
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to confirm enantiopurity. Retention times are compared against racemic standards. Additionally, X-ray crystallography provides definitive proof of absolute configuration. For example, single-crystal diffraction data refined via SHELXL (using Olex2 or similar software) can resolve the (2S) configuration by analyzing Flack parameters and electron density maps .
Advanced Question: What computational strategies are employed to predict the compound’s conformational stability in solution?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformers. Solvent effects (e.g., chloroform or water) are simulated using the Polarizable Continuum Model (PCM). Nuclear Overhauser Effect (NOE) data from 2D NMR (ROESY) validate computational predictions by cross-referencing proton-proton distances in solution . Discrepancies between calculated and observed data may indicate dynamic equilibria or solvent-specific interactions .
Advanced Question: How do competing nucleophiles or steric effects influence Boc-deprotection kinetics?
Methodological Answer:
Boc removal is typically achieved with TFA in DCM or HCl in dioxane. Steric hindrance from the tert-butyl group and adjacent piperidine ring slows deprotection. Kinetic studies using ¹H NMR to monitor Boc signal decay (e.g., δ 1.4 ppm for tert-butyl) reveal pseudo-first-order rate constants. Competing nucleophiles (e.g., water) reduce efficiency, necessitating anhydrous conditions. Activation energy (Eₐ) calculations via Arrhenius plots further quantify steric impacts .
Advanced Question: How can researchers resolve contradictions in reported crystallographic data for carbamate derivatives?
Methodological Answer:
Contradictions often arise from disordered solvent molecules or twinning. Refinement in SHELXL with TWIN and BASF instructions can model twin domains. For solvent disorder, PART and FREEZE commands isolate contributions. Cross-validation using R₁ (working set) and wR₂ (all data) ensures robustness. Discrepancies in bond lengths (>0.02 Å) or angles (>2°) warrant re-examination of data collection (e.g., radiation damage or crystal quality) .
Advanced Question: What strategies mitigate racemization during functionalization of the piperidine nitrogen?
Methodological Answer:
Racemization is minimized by avoiding strong bases or high temperatures. Mitsunobu reactions (e.g., DIAD/PPh₃) or enzyme-catalyzed acylations preserve stereochemistry. Monitoring via chiral HPLC after each step detects racemization early. For example, coupling with activated esters (e.g., HATU/DIPEA) at 0°C in DMF retains configuration, as shown by retained chiral HPLC retention times .
Advanced Question: How does the compound’s solubility profile impact its utility in biological assays?
Methodological Answer:
Solubility is assessed in PBS (pH 7.4) and DMSO using nephelometry or UV-Vis spectroscopy. The tert-butyl group enhances lipophilicity (logP ~2.5), limiting aqueous solubility (<50 µM). For cell-based assays, co-solvents (e.g., 0.1% Tween-80) or cyclodextrin inclusion complexes improve dispersion. Stability in assay buffers is confirmed via LCMS over 24 hours to detect hydrolysis or aggregation .
Advanced Question: What analytical methods differentiate polymorphic forms of the compound?
Methodological Answer:
Powder X-ray Diffraction (PXRD) identifies polymorphs by comparing experimental patterns to simulated data from single-crystal structures. Differential Scanning Calorimetry (DSC) detects melting-point variations (>5°C indicate distinct forms). Raman spectroscopy further distinguishes polymorphs via C=O stretching modes (1680–1720 cm⁻¹). Slurry experiments in heptane/ethyl acetate assess thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
